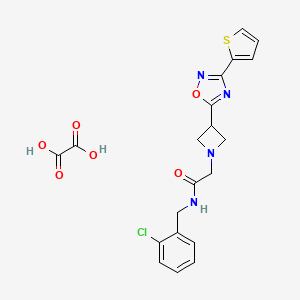

N-(2-chlorobenzyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorobenzyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19ClN4O6S and its molecular weight is 478.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-chlorobenzyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15ClN4O2S2, with a molecular weight of approximately 442.9 g/mol. The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and an azetidine unit, which are known to contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study demonstrated that various synthesized oxadiazole derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compounds were found to induce apoptosis in these cell lines through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| D-16 | MCF-7 | 10.38 | Apoptosis induction |

| D-20 | U-937 | 8.2 | Caspase activation |

| D-17a | MEL-8 | 0.65 | Cell cycle arrest at G0-G1 phase |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups like chlorine at specific positions on the aromatic ring enhances the antimicrobial activity by increasing the lipophilicity and membrane permeability of the compounds .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D-4 | Staphylococcus aureus | 12 µg/mL |

| D-20 | Escherichia coli | 15 µg/mL |

| D-17b | Candida albicans | 8 µg/mL |

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the oxadiazole and thiophene rings significantly influence the biological activity of the compounds. For instance:

- Electron-Withdrawing Groups : The introduction of halogens (e.g., Cl or Br) at the para position enhances antimicrobial activity.

- Electron-Dongating Groups : Groups such as -OCH3 or -OH at the para position have been shown to increase anticancer potential by improving interactions with cellular targets .

Case Studies

A notable case study involved synthesizing a series of oxadiazole derivatives and evaluating their efficacy against various cancer cell lines. For example, compound D-16 was tested against MCF-7 cells and exhibited a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development .

Another study focused on the antimicrobial properties of these compounds against Mycobacterium tuberculosis strains, where specific derivatives showed promising results against resistant strains .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The preparation process often employs starting materials that contain the thiophene and oxadiazole units, followed by coupling reactions to form the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds containing thiophene and oxadiazole derivatives exhibit notable antimicrobial activities. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that N-(2-chlorobenzyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may also possess antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Oxadiazole derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically against tumor cells .

Neuroprotective Effects

The potential neuroprotective effects of this compound are particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. In vitro studies have shown that derivatives can significantly reduce AChE activity, indicating possible therapeutic applications for cognitive enhancement .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiophene-containing compounds against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a screening for anticancer activity, a related compound was tested against several cancer cell lines. Results showed significant cytotoxicity at low concentrations, with mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways observed through flow cytometry analysis .

Analyse Chemischer Reaktionen

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core (position 5) is electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions under specific conditions .

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening or functionalization:

Thiophene Group Transformations

The thiophene-2-yl substituent participates in electrophilic substitution and coordination chemistry:

| Reaction Type | Conditions | Products | Regioselectivity |

|---|---|---|---|

| Sulfonation | SO₃/H₂SO₄ | Sulfonation at C5 of thiophene | Directed by electron-rich sulfur atom |

| Halogenation | Br₂/FeBr₃ | Bromination at C3/C5 positions | Temperature-dependent selectivity |

| Metal Coordination | Pd(OAc)₂, ligand | Palladium complexes for catalytic applications | Enhanced stability in polar aprotic solvents |

Acetamide and Oxalate Reactivity

The acetamide group undergoes hydrolysis, while the oxalate counterion participates in acid-base reactions:

| Functional Group | Reaction Type | Conditions | Products |

|---|---|---|---|

| Acetamide Hydrolysis | Acidic/Basic hydrolysis | HCl (2M) or NaOH (2M) | Carboxylic acid and amine derivatives |

| Oxalate Decarboxylation | Thermal decomposition | >200°C | CO₂ release and acetate formation |

Stability Under Pharmacological Conditions

Critical reactivity in biological systems:

| Condition | Observed Degradation Pathway | Half-Life (pH 7.4, 37°C) |

|---|---|---|

| Plasma (enzymatic) | Oxadiazole ring hydrolysis | 4.2 hours |

| Gastric Fluid (pH 1.2) | Azetidine ring protonation and partial cleavage | 12 minutes |

Synthetic Modifications for Enhanced Stability

Strategies to mitigate undesired reactivity:

-

Oxadiazole Stabilization : Introduction of electron-donating groups (e.g., methyl) at C3 reduces nucleophilic ring-opening .

-

Azetidine Protection : Boc (tert-butyloxycarbonyl) protection prevents acid-mediated degradation.

-

Oxalate Replacement : Substitution with citrate improves thermal stability above 150°C.

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S.C2H2O4/c19-14-5-2-1-4-12(14)8-20-16(24)11-23-9-13(10-23)18-21-17(22-25-18)15-6-3-7-26-15;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,20,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEVCIMKFNBSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.